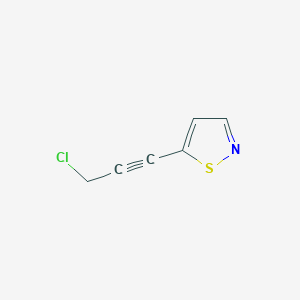

5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-chloroprop-1-ynyl)-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNS/c7-4-1-2-6-3-5-8-9-6/h3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQSSYKQPIBEER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)C#CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934769-99-9 | |

| Record name | 5-(3-chloroprop-1-yn-1-yl)-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 5 3 Chloroprop 1 Yn 1 Yl 1,2 Thiazole

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole suggests several viable synthetic disconnections. The primary disconnection points are the C-C bond between the thiazole (B1198619) ring and the chloropropynyl side chain, and the bonds within the 1,2-thiazole ring itself.

One strategic approach involves disconnecting the alkynyl side chain from a pre-functionalized 1,2-thiazole core. This leads to a 5-halo-1,2-thiazole and a terminal alkyne, suggesting a Sonogashira cross-coupling reaction as a key step. wikipedia.orgbeilstein-archives.org Alternatively, a disconnection at the C5-position could lead to a 1,2-thiazole-5-carbaldehyde, which could be further elaborated to the target alkyne.

Another major retrosynthetic strategy involves the construction of the 1,2-thiazole ring with the side chain already incorporated. This approach would typically involve a cyclocondensation reaction of a precursor containing the chloropropynyl moiety.

Precursor Synthesis and Functional Group Interconversions

The 3-chloroprop-1-yne (propargyl chloride) building block is a key precursor for introducing the chloropropynyl side chain. It is typically synthesized from propargyl alcohol. A common laboratory and industrial method involves the reaction of propargyl alcohol with thionyl chloride or phosphorus trichloride. These reactions effectively replace the hydroxyl group with a chlorine atom.

A detailed synthetic protocol for 3-chloroprop-1-yne is outlined in the table below:

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Key Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Propargyl alcohol | Thionyl chloride | Pyridine (catalyst) | Diethyl ether | 0 °C to room temperature | 3-Chloroprop-1-yne | Good to excellent |

| Propargyl alcohol | Phosphorus trichloride | None | None or inert solvent | Controlled addition, cooling | 3-Chloroprop-1-yne | High |

The choice of chlorinating agent and reaction conditions can be optimized to maximize yield and minimize the formation of byproducts.

For synthetic strategies that involve late-stage introduction of the side chain, the preparation of a suitably functionalized 1,2-thiazole precursor is necessary. A 5-halo-1,2-thiazole is an ideal substrate for cross-coupling reactions. The synthesis of 5-halo-1,2-thiazoles can be achieved through various methods, including the halogenation of 1,2-thiazole itself or by constructing the ring from halogenated precursors.

Alternatively, a 1,2-thiazole-5-carbaldehyde can serve as a versatile intermediate. This can be prepared through the Vilsmeier-Haack formylation of an appropriate 1,2-thiazole precursor. The aldehyde can then be converted to the desired alkyne through a Corey-Fuchs reaction or by reaction with an appropriate alkynyl Grignard or organolithium reagent followed by dehydration.

Direct Construction of the 1,2-Thiazole Core with Alkyne Integration

Building the 1,2-thiazole ring with the chloropropynyl side chain already in place is an efficient synthetic strategy. This can be accomplished through cyclocondensation reactions or metal-catalyzed ring formations.

The Hantzsch thiazole synthesis is a well-established method for the formation of 1,3-thiazoles from α-haloketones and thioamides. nih.govyoutube.com While the target is a 1,2-thiazole, related cyclocondensation principles can be applied. A plausible route involves the reaction of a thioamide with a reactant containing the chloropropynyl group and a suitable leaving group to facilitate ring closure. A domino alkylation-cyclization reaction of propargyl bromides with thioureas has been reported for the synthesis of 2-aminothiazoles, demonstrating the feasibility of incorporating an alkyne moiety during cyclization. nih.gov

A base-promoted demethoxylative cycloaddition of alkynyl oxime ethers with a sulfur source like sodium sulfide (B99878) presents another pathway for constructing the isothiazole (B42339) ring with an alkyne substituent. organic-chemistry.org

Transition metal catalysis offers powerful tools for the construction of heterocyclic rings. Copper- and rhodium-catalyzed reactions are particularly relevant for thiazole synthesis.

Copper-Catalyzed Synthesis: Copper-catalyzed reactions can be employed for the synthesis of thiazoles. For instance, a copper-catalyzed arylation of heterocycle C-H bonds allows for the functionalization of pre-formed thiazole rings. organic-chemistry.org While this is a functionalization reaction, copper catalysis can also be used in the direct construction of the ring.

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been utilized in the synthesis of isothiazoles through the transannulation of 1,2,3-thiadiazoles with nitriles. organic-chemistry.org This method proceeds via an α-thiavinyl Rh-carbenoid intermediate. By employing a nitrile precursor containing the chloropropynyl group, this could be a potential route to the target molecule. Another rhodium-catalyzed approach involves the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters to form 2,5-disubstituted thiazoles. organic-chemistry.org

The following table summarizes potential metal-catalyzed approaches:

| Catalyst | Reactant 1 | Reactant 2 | General Reaction Type | Potential for Target Synthesis |

|---|---|---|---|---|

| Copper(I) iodide | 5-Iodo-1,2-thiazole | 3-Chloroprop-1-yne | Sonogashira Coupling | High |

| Rhodium(II) acetate | 1,2,3-Thiadiazole | Chloropropynyl nitrile | Transannulation | Moderate |

Late-Stage Functionalization Approaches for Chloropropynyl Moiety Introduction

Late-stage functionalization (LSF) has become a pivotal strategy in organic synthesis, allowing for the introduction of key functional groups into complex molecules at later stages of a synthetic sequence. nih.gov This approach is particularly valuable for creating analogues of drug-like molecules to explore structure-activity relationships or improve molecular properties. nih.gov For the synthesis of this compound, LSF would involve adding the 3-chloroprop-1-yn-1-yl group to a pre-formed 1,2-thiazole ring.

A primary method for this transformation is transition-metal-catalyzed cross-coupling. The Sonogashira coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In this context, a 5-halo-1,2-thiazole (e.g., 5-iodo- or 5-bromo-1,2-thiazole) would be coupled with 3-chloropropyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Another approach involves the direct C-H functionalization of the 1,2-thiazole ring. nih.gov This method avoids the pre-functionalization step of creating a halo-thiazole, making it a more atom-economical process. Palladium catalysis can be employed to selectively activate a C-H bond at the 5-position of the thiazole ring for subsequent coupling with a suitable chloropropynylating agent. nih.gov The regioselectivity of this process is crucial and can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.gov

Optimization of Reaction Conditions and Process Efficiency

Optimizing the synthesis of this compound is critical for maximizing yield, minimizing waste, and ensuring scalability. This involves the careful tuning of several parameters, including solvents, catalysts, temperature, and pressure.

The choice of solvent can dramatically influence reaction outcomes, affecting solubility, reaction rates, and even product selectivity. In recent years, there has been a significant shift towards "green" synthetic methodologies that minimize environmental impact. nih.govresearchgate.netbohrium.com These approaches prioritize the use of renewable starting materials, non-toxic catalysts, and environmentally benign solvents. nih.govresearchgate.net

For thiazole synthesis, various green solvents and conditions have been explored. bepls.com These include using water, polyethylene (B3416737) glycol (PEG-400), or conducting reactions under solvent-free conditions. bepls.com In one study on the synthesis of fused-thiazole derivatives, a range of solvents were tested, with acetic acid providing a quantitative yield, while polar aprotic solvents like THF, dioxane, DMF, and DMSO yielded no product. nih.gov This highlights the critical role of the solvent in facilitating the desired chemical transformation.

The table below illustrates the impact of solvent selection on the yield of a model thiazole synthesis, based on findings from related studies. nih.gov

| Solvent | Type | Relative Yield |

| Acetic Acid | Polar Protic | Excellent |

| Isopropanol | Polar Protic | Low |

| Ethanol | Polar Protic | Mixture of Products |

| Methanol | Polar Protic | Mixture of Products |

| Dimethylformamide (DMF) | Polar Aprotic | No Product |

| Tetrahydrofuran (THF) | Polar Aprotic | No Product |

This data underscores the importance of empirical testing to identify the optimal solvent system, with greener options like acetic acid or aqueous media being preferable where chemically feasible. researchgate.netnih.gov

Catalysis is central to the efficient synthesis of this compound, particularly for cross-coupling reactions. The choice of catalyst and its loading (the amount used) directly impact reaction efficiency, cost, and the purity of the final product. Palladium-based catalysts are frequently used for Sonogashira couplings. researchgate.net

The optimization process involves screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂), copper co-catalysts (e.g., CuI), ligands, and bases. The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. The base is required to deprotonate the terminal alkyne, making it nucleophilic. In some late-stage functionalization reactions, a bimetallic system, such as a nickel-titanium catalyst, may be employed. researchgate.net

The following interactive table provides a hypothetical optimization study for a Sonogashira coupling to synthesize the target compound, demonstrating how varying catalytic components can affect the reaction yield. researchgate.net

| Entry | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (5) | - | CuI (10) | Et₃N | THF | 65 |

| 2 | Pd(PPh₃)₄ (5) | - | CuI (10) | Et₃N | THF | 78 |

| 3 | Pd(OAc)₂ (5) | PPh₃ (10) | CuI (10) | Et₃N | THF | 72 |

| 4 | Pd(PPh₃)₄ (5) | - | CuI (10) | Piperidine | THF | 85 |

| 5 | Pd(PPh₃)₄ (2) | - | CuI (5) | Piperidine | THF | 82 |

| 6 | Pd(PPh₃)₄ (5) | - | CuI (10) | Piperidine | Dioxane | 91 |

Minimizing catalyst loading is a key goal to reduce costs and minimize contamination of the product with residual heavy metals, which is particularly important in medicinal chemistry contexts.

Temperature and pressure are fundamental reaction parameters that control reaction kinetics and thermodynamics. For reactions involving volatile or gaseous reagents like propyne (B1212725) derivatives, or for reactions that proceed through high-energy intermediates, precise control of these variables is essential.

Studies on reactions involving the propargyl radical (derived from precursors like propargyl chloride) show significant temperature and pressure dependencies on product distribution. nist.gov For instance, in the self-reaction of propargyl radicals, the relative yield of 1,5-hexadiyne (B1215225) decreases from 51% to 1% as temperature is increased from 295 K to 623 K at low pressure. nist.gov Conversely, the yield of dimethylenecyclobutene increases dramatically under the same conditions. nist.gov While this specific reaction is not the synthesis of the target molecule, it illustrates the profound effect these parameters can have on pathways involving the propargyl moiety.

Similarly, the rate constants for reactions of the propargyl radical can be strongly dependent on both temperature and pressure. nih.govnih.gov Therefore, in the synthesis of this compound, temperature must be carefully controlled to ensure the desired reaction proceeds at an optimal rate while minimizing side reactions, such as decomposition or isomerization. Pressure control may be necessary when using low-boiling-point reagents or to influence the equilibrium of certain reaction steps, particularly in sealed-vessel or flow-chemistry systems.

Isolation and Advanced Purification Techniques for Research Applications

After the chemical synthesis is complete, the target compound must be isolated from the reaction mixture and purified to a high degree, especially for research applications where purity is paramount. The specific techniques employed depend on the physical properties of the compound and the nature of the impurities.

A common first step is a liquid-liquid extraction to separate the product from inorganic salts and highly polar or nonpolar impurities. The crude product obtained after solvent evaporation is then subjected to more advanced purification methods.

Column chromatography is one of the most powerful and widely used techniques for purifying organic compounds. rsc.org A silica (B1680970) gel stationary phase is typically used, and a carefully selected solvent system (eluent) is passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of the pure product in fractions.

Recrystallization is another effective purification technique, suitable for solid compounds. nih.gov This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

For highly specialized applications, more advanced techniques such as preparative High-Performance Liquid Chromatography (HPLC) may be used. HPLC offers much higher resolution than standard column chromatography and can be used to isolate compounds with very high purity, although it is typically used for smaller quantities. The choice of purification method is a balance between the required purity level, the scale of the reaction, and the efficiency of the technique. scispace.com

Advanced Spectroscopic and Structural Investigations of 5 3 Chloroprop 1 Yn 1 Yl 1,2 Thiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole, a combination of 1H, 13C, and various 2D NMR techniques would be employed for a complete spectral assignment.

¹H, ¹³C, and Heteronuclear NMR for Complete Spectral Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the 1,2-thiazole ring and the 3-chloroprop-1-yn-1-yl side chain.

1,2-Thiazole Protons: The 1,2-thiazole ring has two protons, H-3 and H-4. Based on data for other 5-substituted 1,2-thiazoles, the chemical shifts for these protons are anticipated to be in the aromatic region. modgraph.co.uk The proton at the C-4 position (H-4) would likely appear as a doublet, coupled to the H-3 proton. The H-3 proton would also appear as a doublet. The exact chemical shifts would be influenced by the electron-withdrawing nature of the alkynyl substituent at the C-5 position.

Chloropropargyl Protons: The methylene (B1212753) protons (-CH₂Cl) of the 3-chloroprop-1-yn-1-yl group are expected to appear as a singlet in a region typical for protons adjacent to both a triple bond and a chlorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information about all the carbon atoms in the molecule.

1,2-Thiazole Carbons: The 1,2-thiazole ring contains three carbon atoms (C-3, C-4, and C-5). The chemical shifts of C-3 and C-4 are expected in the aromatic region, with C-5 being significantly influenced by the directly attached alkynyl group. cdnsciencepub.comasianpubs.org

Alkynyl Carbons: The two sp-hybridized carbons of the alkyne (C≡C) would resonate in a characteristic region of the spectrum. The carbon attached to the thiazole (B1198619) ring will have a different chemical shift from the carbon bearing the chloromethyl group.

Chloromethyl Carbon: The carbon of the -CH₂Cl group will appear in the aliphatic region, with its chemical shift influenced by the adjacent chlorine atom. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H-3 (Thiazole) | δ 8.0-8.5 | - | d |

| H-4 (Thiazole) | δ 7.5-8.0 | - | d |

| -CH₂Cl | δ 4.0-4.5 | - | s |

| C-3 (Thiazole) | - | δ 150-155 | CH |

| C-4 (Thiazole) | - | δ 120-125 | CH |

| C-5 (Thiazole) | - | δ 130-135 | C |

| C≡C-Thiazole | - | δ 85-95 | C |

| C≡C-CH₂Cl | - | δ 75-85 | C |

| -CH₂Cl | - | δ 40-45 | CH₂ |

Note: These are estimated values and may vary in an actual experimental spectrum.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To confirm the structural assignments, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the coupled protons, specifically between H-3 and H-4 of the thiazole ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbons. For instance, it would link the signals of H-3, H-4, and the -CH₂Cl protons to their respective carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for determining the connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

The H-4 proton of the thiazole ring showing a correlation to the C-5 carbon and the alkynyl carbon attached to it.

The methylene protons of the chloropropargyl group showing correlations to the two alkynyl carbons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Probing

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies.

C≡C Stretch: A weak to medium intensity band corresponding to the carbon-carbon triple bond stretch is expected in the region of 2100-2260 cm⁻¹. libretexts.orgorgchemboulder.com Due to the asymmetry of the substitution on the alkyne, this peak should be observable in the IR spectrum.

C-H Stretch (Thiazole): The C-H stretching vibrations of the thiazole ring are expected in the aromatic C-H region, typically above 3000 cm⁻¹.

C-Cl Stretch: A characteristic band for the carbon-chlorine single bond stretch is anticipated in the range of 600-800 cm⁻¹. researchgate.net

Thiazole Ring Vibrations: The thiazole ring itself will have a series of characteristic skeletal vibrations, though these can be complex and overlap with other signals. researchgate.net

Raman spectroscopy would be a complementary technique. The C≡C triple bond, being a polarizable bond, is expected to give a strong signal in the Raman spectrum, which can be particularly useful for its identification. nih.govacs.org

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C≡C Stretch | 2100-2260 | 2100-2260 | Weak-Medium (IR), Strong (Raman) |

| Aromatic C-H Stretch | >3000 | >3000 | Medium |

| C-Cl Stretch | 600-800 | 600-800 | Medium-Strong |

| Thiazole Ring Modes | 1300-1600 | 1300-1600 | Medium |

Advanced Mass Spectrometry for Isotopic Profiling and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The molecular formula of the compound is C₆H₄ClNS, which has a predicted monoisotopic mass of approximately 156.9753 Da. uni.lu The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the M+2 peak in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecular ion, providing further structural confirmation. Common fragmentation patterns for thiazole derivatives and halogenated compounds can be used to predict the likely fragmentation of this molecule. rsc.orgresearchgate.netresearchgate.net

Expected fragmentation pathways could include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion with a mass corresponding to [M-Cl]⁺.

Cleavage of the propargyl chain: Fragmentation of the C-C bonds in the side chain could lead to various smaller fragment ions.

Fragmentation of the thiazole ring: The thiazole ring can undergo characteristic ring-opening and fragmentation, leading to ions containing portions of the heterocyclic core. rsc.org

Loss of HCl: Elimination of a molecule of hydrogen chloride is another possible fragmentation pathway.

Interactive Data Table: Predicted Key Mass Fragments

| Fragment | Predicted m/z | Possible Origin |

| [M]⁺ | 157/159 | Molecular ion (³⁵Cl/³⁷Cl) |

| [M-Cl]⁺ | 122 | Loss of a chlorine radical |

| [C₄H₂NS]⁺ | 96 | Fragmentation of the side chain |

| [C₃H₂S]⁺ | 70 | Fragmentation of the thiazole ring |

A comprehensive search for specific research on the advanced spectroscopic and structural investigations of this compound has been conducted. However, publicly available scientific literature, including detailed X-ray crystallography and electronic spectroscopy data for this specific compound, could not be located.

The search results yielded general information on thiazole derivatives, their synthesis, and biological activities, as well as spectroscopic studies on related but structurally distinct molecules. No scholarly articles were found that specifically detail the crystal structure, intermolecular interactions, conformational analysis, or the UV-Vis and fluorescence properties of this compound.

Due to the absence of specific experimental data and research findings for this compound, it is not possible to generate the requested detailed article with the specified scientific accuracy and data tables. The required information to fulfill the user's request is not available in the provided search results.

Chemical Reactivity and Derivatization Pathways of 5 3 Chloroprop 1 Yn 1 Yl 1,2 Thiazole

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne group in 5-(3-chloroprop-1-yn-1-yl)-1,2-thiazole is a versatile handle for a variety of chemical transformations, most notably cycloaddition reactions and transition metal-catalyzed functionalizations.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097). This methodology is widely used for the synthesis of complex molecules due to its reliability, specificity, and biocompatibility. The reaction typically proceeds under mild conditions, often in aqueous solvent systems, and is tolerant of a wide range of functional groups.

The general scheme for the CuAAC reaction involving a propargyl derivative is as follows:

Reactants: A terminal alkyne (such as this compound) and an organic azide.

Catalyst: A copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

Product: A 1,4-disubstituted 1,2,3-triazole.

This reaction has been successfully applied to various propargylated heterocyclic systems to create novel hybrid molecules with potential applications in medicinal chemistry and materials science. For instance, N-propargyl iminosugars have been used in CuAAC reactions to produce pseudo-disaccharide iminosugars with glycosidase inhibitory properties. nih.gov Similarly, propargylated thienopyrimidine derivatives have been coupled with glycosyl azides via click chemistry to synthesize hybrid glycosides with cytotoxic activity. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| N-propargyl iminosugar | Azide-substituted glucose | Copper(I) | Triazole-linked pseudo-disaccharide | nih.gov |

| Propargylated thienopyrimidine | Glycosyl azide | CuSO₄·5H₂O / Sodium ascorbate | Thienopyrimidine-triazole-glycoside | nih.gov |

| Propargyl alcohol derivative | Dialkoxychlorophosphate | - | Propargylphosphate | doaj.org |

Transition Metal-Catalyzed Hydrofunctionalization and Cycloadditions

The terminal alkyne can undergo a variety of transition metal-catalyzed reactions, including hydrofunctionalization and cycloadditions, which allow for the introduction of diverse functional groups.

Hydrofunctionalization involves the addition of an H-X molecule across the triple bond. Various transition metal catalysts, including those based on rhodium, ruthenium, palladium, and nickel, can promote the addition of a range of substrates to alkynes. These reactions are highly valuable as they are atom-economical and can often be controlled to achieve high regio- and stereoselectivity. For example, the hydroalkenylation of azoles with alkynes has been achieved using rhodium/copper catalytic systems, leading to trans-selective products. mdpi.com

Cycloaddition reactions beyond the CuAAC are also prevalent. Transition metals can catalyze [2+2+2] cycloadditions of alkynes with other unsaturated partners to form substituted benzene (B151609) rings. Similarly, [4+2] cycloadditions can be facilitated to construct six-membered rings. The specific outcome of these reactions is highly dependent on the choice of metal catalyst, ligands, and reaction conditions.

| Reaction Type | Catalyst | Substrates | Product Type | Reference |

| Hydroalkenylation | Rh/Cu | Azoles, Alkynes | trans-1,2-Diheteroarylated alkenes | mdpi.com |

| C5-Alkenylation | Pd/PCy₃/RCO₂H | Thiazoles, Alkenes | C5-Alkenylated thiazoles | mdpi.com |

Other [2+X] Cycloaddition Reactions (e.g., [2+1], [2+3])

Beyond the well-known [3+2] cycloaddition seen in click chemistry, the terminal alkyne of this compound can theoretically participate in other cycloaddition reactions.

[2+1] Cycloadditions: These reactions typically involve carbenes or nitrenes and would lead to the formation of highly strained three-membered cyclopropene (B1174273) or azirine rings, respectively.

[2+3] Cycloadditions: This is a broad class of reactions. The Huisgen 1,3-dipolar cycloaddition with azides is a prime example. Other 1,3-dipoles, such as nitrile oxides and diazocompounds, can also react with alkynes to form five-membered heterocycles like isoxazoles and pyrazoles, respectively. Oxidative [3+2] cycloadditions of alkynylphosphonates with N-imines have been shown to produce pyrazolopyridine derivatives. nih.gov

Reactivity of the Chloropropyl Moiety

The chloropropyl group of this compound is a reactive electrophilic site, primarily susceptible to nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions (SN1, SN2 Pathways)

The chlorine atom, being a good leaving group, can be displaced by a variety of nucleophiles. The reaction can proceed through either an S(_N)1 or S(_N)2 pathway, or a mixture of both, depending on the reaction conditions and the nature of the nucleophile. The propargylic position of the carbocation that would be formed in an S(_N)1 mechanism is stabilized by the adjacent triple bond, potentially favoring this pathway under certain conditions.

Common nucleophiles that can be used include:

Amines: To form propargylamines.

Thiols: To form propargyl sulfides.

Alcohols/Phenols: To form propargyl ethers.

Azides: To introduce an azide group, which can then be used in subsequent click chemistry reactions or reduced to an amine.

An intramolecular S(_N)2 reaction has been demonstrated in the synthesis of thiazole-containing macrocyclic peptides, where a cysteine thiol displaces a chloromethyl group on the thiazole (B1198619) ring. nih.gov This highlights the susceptibility of such chloroalkyl-substituted thiazoles to nucleophilic attack.

| Nucleophile | Reaction Type | Product | Potential Application | Reference |

| Cysteine thiol | Intramolecular S(_N)2 | Thioether macrocycle | Synthesis of peptidomimetics | nih.gov |

| Thiourea | Domino alkylation-cyclization | 2-Aminothiazole | Synthesis of substituted thiazoles | nih.gov |

| Amines | Halogenation/Nucleophilic Substitution | 5-Amino-2-aminothiazole | Synthesis of substituted thiazoles | jocpr.com |

Cross-Coupling Reactions (e.g., Sonogashira, Heck) for Further Functionalization

While the chloropropyl group itself is not a typical substrate for palladium-catalyzed cross-coupling reactions like Sonogashira and Heck, which generally require aryl or vinyl halides, it can be a precursor for such reactions. For instance, conversion of the chloride to an iodide would enhance its reactivity in cross-coupling.

Alternatively, the thiazole ring itself can be functionalized. If the 5-(3-chloroprop-1-yn-1-yl) group is attached to a halogenated thiazole, a variety of cross-coupling reactions can be envisioned. For example, Sonogashira and Heck reactions have been successfully performed on 5-bromo-substituted thiazoles. beilstein-archives.org The Sonogashira reaction, in particular, would allow for the introduction of another alkyne moiety, leading to a di-alkynyl thiazole derivative.

A modified Sonogashira coupling has been reported for 4-alkynyl substituted thiazoles, showcasing the utility of this reaction for functionalizing the thiazole core. researchgate.net

| Reaction | Substrate | Catalyst | Product | Reference |

| Sonogashira | 5-Bromothiazole | Pd(PPh₃)₄ | 5-Alkynylthiazole | beilstein-archives.org |

| Heck | 5-Bromothiazole | Pd(PPh₃)₄ | 5-Vinylthiazole | beilstein-archives.org |

| Suzuki | 5-Bromothiazole | Pd(PPh₃)₄ | 5-Arylthiazole | beilstein-archives.org |

| Sonogashira | 4-Iodophenyl verdazyl | - | Ethynyl derivative | nih.gov |

Following a comprehensive search for scientific literature, it has been determined that there is no available research data specifically detailing the chemical reactivity and derivatization pathways of the compound This compound . Searches for this specific molecule did not yield any scholarly articles, patents, or database entries that would allow for a scientifically accurate and thorough discussion of the topics outlined in the request.

The provided outline requires in-depth information on:

Reductive Transformations and Radical Reactions

Electrophilic and Nucleophilic Reactivity of the 1,2-Thiazole Ring

Regioselectivity and Stereoselectivity in Complex Transformations

Mechanistic Studies of Key Transformation Pathways

Without published experimental or theoretical data, generating an article that is scientifically accurate and focused solely on "this compound" is not possible. Any attempt to do so by extrapolating from the general reactivity of 1,2-thiazoles (isothiazoles) or chloropropargyl groups would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be generated.

Table of Compounds Mentioned

Computational and Theoretical Chemistry Studies of 5 3 Chloroprop 1 Yn 1 Yl 1,2 Thiazole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. Methods such as Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and molecular orbitals. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's reactivity and electronic transitions. researchgate.netatlantis-press.com

For 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole, the HOMO is expected to be predominantly localized on the electron-rich 1,2-thiazole ring, which contains nitrogen and sulfur heteroatoms with available lone pairs of electrons. The LUMO, conversely, is likely distributed across the π-system of the alkyne group and the thiazole (B1198619) ring, influenced by the electron-withdrawing nature of the chlorine atom. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comnih.gov

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.64 | Represents the electron-donating ability of the molecule. |

| LUMO Energy | -1.82 | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.82 | Indicates high kinetic stability and relatively low reactivity. mdpi.com |

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net It is extensively used to determine the optimized ground-state geometry of molecules, which corresponds to the lowest energy arrangement of atoms. For this compound, a geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.91 | Measures resistance to change in electron distribution; a higher value indicates greater stability. nih.gov |

| Chemical Softness (S) | 1 / (2η) | 0.17 | The reciprocal of hardness; indicates a molecule's polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.73 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.84 | Quantifies the ability of a species to accept electrons. |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation about single bonds. nih.gov For this compound, rotation around the C-C single bond connecting the thiazole ring to the propargyl group is the primary source of conformational isomerism.

A potential energy surface (PES) map can be generated by systematically rotating this bond (i.e., varying the dihedral angle) and calculating the energy at each step. researchgate.net This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. Such studies reveal the most likely shapes the molecule will adopt and the energy barriers for interconversion. For the title compound, it is expected that conformers that minimize steric hindrance between the thiazole ring and the chloromethyl group will be the most stable. researchgate.net

| Conformer | Dihedral Angle (Thiazole-C-C-CH2Cl) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 | 75.3 |

| Syn-clinal (Gauche) | ~60° | 1.25 | 12.3 |

| Syn-clinal (Gauche) | ~-60° | 1.25 | 12.3 |

| Syn-periplanar (Eclipsed) | ~0° | 4.50 (Transition State) | - |

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is invaluable for exploring the mechanisms of chemical reactions. By locating the transition state (TS)—the highest energy point along the reaction coordinate—the activation energy (Ea) can be determined, providing a quantitative measure of the reaction rate. ucsb.edu

For this compound, a key reaction is the potential nucleophilic substitution at the propargylic carbon bearing the chlorine atom. DFT calculations can model this process by identifying the geometry and energy of the transition state. The activation energy is the difference in energy between the reactants and the transition state. A lower activation barrier indicates a faster reaction. These calculations provide a deep understanding of the reaction's feasibility and kinetics. researchgate.net

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu- | 0.0 |

| Transition State (TS) | [Nu---C---Cl]- complex | +22.5 |

| Products | 5-(3-Nu-prop-1-yn-1-yl)-1,2-thiazole + Cl- | -15.0 |

When a molecule can react through multiple pathways, computational methods can predict the selectivity by comparing the activation barriers of the competing transition states. nih.gov The pathway with the lowest energy barrier is the kinetically favored one. For the title compound, a competing reaction might involve a nucleophilic attack on the alkyne. By calculating the transition states for both the S_N2 reaction and the addition to the alkyne, the regioselectivity of a given reaction can be predicted. mit.edunih.govchemrxiv.org This predictive power is crucial for designing selective synthetic routes. rsc.org

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which is essential for structure elucidation and characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netnih.govrsc.org Calculated chemical shifts are often scaled or compared to a reference compound (like TMS) to improve agreement with experimental data. nrel.govchemrxiv.org

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic positions. These frequencies correspond to the absorption bands in an IR spectrum. Predicted spectra can help assign experimental peaks to specific molecular vibrations. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. mdpi.com These transition energies correspond to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. researchgate.netrsc.orgrsc.org

| Spectroscopy Type | Feature | Predicted Value |

|---|---|---|

| 1H NMR | Thiazole H (at C4) | ~7.8 ppm |

| Thiazole H (at C3) | ~8.5 ppm | |

| -CH2Cl | ~4.4 ppm | |

| 13C NMR | Thiazole C (at C5) | ~130 ppm |

| Alkyne C (C≡C-CH2Cl) | ~85 ppm | |

| Alkyne C (Thiazole-C≡C) | ~75 ppm | |

| -CH2Cl | ~30 ppm | |

| IR | C≡C stretch | ~2230 cm-1 |

| C=N stretch (Thiazole) | ~1550 cm-1 | |

| C-Cl stretch | ~750 cm-1 | |

| UV-Vis | λmax (π→π* transition) | ~265 nm |

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Extensive literature searches did not yield specific molecular dynamics simulation studies focused on this compound. Computational research on related thiazole-containing compounds often employs molecular dynamics (MD) simulations to investigate their dynamic behavior and interactions with biological targets or solvents. These studies provide a framework for how such analyses could be applied to the target molecule.

Generally, MD simulations for a molecule like this compound would involve the following theoretical steps:

Force Field Parameterization: A suitable force field (e.g., AMBER, CHARMM, or GROMOS) would be selected to describe the interatomic and intramolecular forces. Parameters for the thiazole ring and the chloropropynyl side chain would be crucial for accurate simulations.

System Setup: The molecule would be placed in a simulation box, often solvated with a chosen solvent (such as water, ethanol, or dimethyl sulfoxide) to mimic different chemical environments. The system would then be neutralized and brought to the desired temperature and pressure.

Simulation Production: After an equilibration period, a production run would be performed to generate trajectories of the atoms over time.

Analysis of these trajectories would provide insights into:

Conformational Dynamics: The flexibility of the chloropropynyl side chain relative to the thiazole ring, including bond rotations and angles.

Solvation Structure: The arrangement of solvent molecules around the solute, identifying key interaction sites such as hydrogen bonding with the thiazole nitrogen.

Thermodynamic Properties: Calculation of properties like the radial distribution function to understand the local solvent density around specific atoms of the molecule.

While no specific data tables for this compound are available, a hypothetical study could generate data similar to the tables below to characterize its dynamic and solvation properties.

Table 1: Hypothetical Simulation Parameters for this compound in Water

| Parameter | Value |

| Force Field | GROMOS54a7 |

| Solvent Model | SPC/E Water |

| Box Type | Cubic |

| Temperature | 298 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

Table 2: Hypothetical Radial Distribution Function (RDF) Peaks for Key Atomic Interactions

| Atom Pair (Solute-Solvent) | Peak Distance (Å) | Coordination Number |

| Thiazole N - Water H | 2.1 | 1.5 |

| Thiazole S - Water H | 3.5 | 4.2 |

| Chlorine - Water H | 3.2 | 5.1 |

These hypothetical tables illustrate the type of detailed findings that molecular dynamics simulations could provide regarding the dynamic behavior and solvation effects of this compound, should such studies be conducted in the future.

Exploratory Research in Non Clinical Applications of 5 3 Chloroprop 1 Yn 1 Yl 1,2 Thiazole

As a Building Block in Complex Organic Synthesis

There is no available literature that describes the use of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole as a synthetic building block. While the functional groups present in the molecule—a reactive chloropropargyl group and a thiazole (B1198619) ring—suggest potential utility in organic synthesis, no studies have been published to demonstrate these applications.

Synthesis of Advanced Heterocyclic Systems (e.g., Fused Ring Systems)

No documented synthetic routes utilize this compound for the construction of advanced or fused heterocyclic systems.

Precursor for Advanced Polymer Monomers

There is no evidence in published research to indicate that this compound has been investigated or used as a precursor for polymer monomers.

Applications in Catalysis and Ligand Design

No studies have been found that explore the role of this compound in the fields of catalysis or ligand design.

Development as Ligands for Transition Metal Catalysis

There are no reports on the development or application of this compound as a ligand for transition metal catalysis.

Role in Metal-Organic Framework (MOF) Components

The use of this compound as a component or linker in the synthesis of Metal-Organic Frameworks (MOFs) has not been described in the scientific literature.

Development of Advanced Materials

The structural attributes of this compound make it a promising candidate for the synthesis of novel materials with unique properties. The thiazole ring itself is a key component in many functional organic molecules, while the chloropropargyl group offers a reactive handle for polymerization and functionalization.

Thiazole-containing compounds have been investigated for their potential in optoelectronic applications due to their electronic properties. Research into carbazole-thiazole dyes has demonstrated their utility as fluorescent markers. mdpi.com While direct studies on the optoelectronic properties of this compound are not yet prevalent, the inherent fluorescence of some thiazole-indole hybrids suggests that this class of compounds has potential. nih.gov The incorporation of the 1,2-thiazole moiety, combined with the ability to form extended conjugated systems through the propargyl group, could lead to the development of new organic semiconductors or light-emitting materials.

Table 1: Potential Optoelectronic Applications of Thiazole Derivatives

| Application Area | Relevant Thiazole Moiety | Potential Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Thiazole-based dyes | Emitter or host material |

| Organic Photovoltaics (OPVs) | Conjugated thiazole polymers | Donor or acceptor material |

| Fluorescent Probes | Thiazole-indole hybrids | Building block for fluorescent sensors |

The presence of the reactive 3-chloroprop-1-yn-1-yl side chain is a key feature that enables the use of this compound as a monomer in the synthesis of functional polymers and dendrimers. The terminal alkyne and the chloro group provide sites for various polymerization reactions, such as click chemistry or nucleophilic substitution. Thiazole-based polyureas have been synthesized and shown to possess interesting biological and material properties. mdpi.com Similarly, dendrimers based on triazine cores have been developed, showcasing the versatility of heterocyclic building blocks in creating complex macromolecular architectures. nih.gov The incorporation of the 1,2-thiazole unit into a polymer backbone could impart desirable thermal, electronic, or biological properties to the resulting material.

Research in Agrochemicals (Mechanistic Basis, Not Efficacy/Safety)

Thiazole and isothiazole (B42339) derivatives are of significant interest in the field of green pesticide research due to their biological activity and potential for diverse structural modifications. nih.gov

The development of environmentally friendly synthetic methods for thiazole derivatives is an active area of research. bepls.com The environmental fate and degradation of agrochemicals are critical considerations in their design. nih.govrsc.orgresearchgate.net Research into the degradation of 1,2,4-triazole (B32235) fungicides, for example, provides insights into the environmental persistence of related heterocyclic compounds. researchgate.net By modifying the substituents on the 1,2-thiazole ring of this compound, it may be possible to design derivatives with improved degradation profiles, reducing their environmental impact. The goal is to create molecules that are effective against target pests but readily break down into non-toxic substances in the environment.

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to designing effective agrochemicals. For thiazole derivatives, in vitro studies are crucial for elucidating their mechanism of action at the molecular level. For instance, novel 1,3-thiazole analogues have been designed and shown to exhibit potent activity against breast cancer cells in vitro, with molecular docking studies suggesting a strong binding affinity for the VEGFR-2 protein. nih.gov While this is a medical application, the principles of structure-activity relationship (SAR) are transferable to agrochemical research. By systematically modifying the structure of this compound and assessing the in vitro binding of the resulting analogues to specific target enzymes or receptors in pests, researchers can identify the key structural features required for activity.

Table 2: In Vitro Studies of Thiazole Derivatives for Target Binding

| Thiazole Derivative Class | Target | In Vitro Assay | Key Finding |

| 1,3-Thiazole Analogues | VEGFR-2 | Kinase Inhibition Assay | Identification of potent inhibitors |

| Thiazole-based Complexes | COVID-19 Main Protease | In silico docking | Potential for antiviral activity |

| Substituted 1,3-Thiazoles | Leukemia HL-60 cells | Cytotoxicity Assay | Identification of promising antitumor candidates |

Chemical Probes for Biological Target Identification (Excluding Human Clinical Data)

The reactive nature of the chloropropargyl group in this compound makes it a valuable scaffold for the development of chemical probes. These probes are essential tools in chemical biology for identifying and studying the function of biological targets. The synthesis of libraries of small molecules, such as triazole-containing isothiazolidine (B1259544) 1,1-dioxides, demonstrates the utility of such scaffolds in probe discovery. nih.gov

The alkyne handle allows for the attachment of reporter molecules, such as fluorophores or biotin (B1667282), via "click" chemistry. This enables the visualization and isolation of target proteins that interact with the probe. Furthermore, the chloro group can potentially act as a reactive site for covalent modification of the target, allowing for irreversible binding and facilitating target identification. The synthesis of novel thiazole derivatives bearing various functional groups has been explored to create promising candidates for new antibacterial and antifungal agents, highlighting the modularity of the thiazole scaffold. mdpi.com

Use in Affinity-Based Proteomic Profiling and Bio-orthogonal Chemistry

Affinity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to identify and characterize protein targets of small molecules within complex biological systems, such as cell lysates or living cells. nih.govnih.gov This technique relies on chemical probes that form a stable, covalent bond with their protein partners, allowing for their subsequent detection and identification. The structure of this compound is ideally suited for this purpose.

The core principle involves two distinct chemical functionalities of the probe:

Covalent Target Engagement: The 3-chloroprop-1-yn-1-yl group acts as a reactive electrophile, or "warhead." This moiety is designed to react with nucleophilic amino acid residues on a target protein. nih.govnih.gov The thiazole scaffold helps to direct the molecule to a specific binding site through non-covalent interactions, thereby positioning the warhead for a targeted reaction. Nucleophilic residues like cysteine are common targets for such electrophiles, forming a stable covalent bond through a nucleophilic substitution reaction where the cysteine thiol displaces the chloride. This irreversible binding event effectively "tags" the protein of interest.

Bio-orthogonal Detection: The terminal alkyne group on the probe serves as a bio-orthogonal handle. Bio-orthogonal reactions are chemical transformations that can occur in a biological environment without interfering with native biochemical processes. wikipedia.orgnih.gov After the probe has covalently labeled its target protein, the alkyne handle is available for a second, highly specific chemical reaction. The most widely used reaction in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." nih.govnih.gov In this step, a reporter molecule containing an azide (B81097) group (e.g., biotin for affinity purification or a fluorophore for imaging) is added, which selectively and efficiently clicks onto the alkyne-modified protein. An alternative for live-cell applications is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst. wikipedia.orgnih.gov

This two-step approach allows researchers to use the small, minimally disruptive probe to label targets in a complex proteome and then attach a much larger reporter tag for visualization or enrichment under controlled conditions. nih.gov

| Reaction Type | Functional Group 1 (on Probe) | Functional Group 2 (on Reporter) | Key Features |

|---|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Azide | High efficiency and specificity; requires copper catalyst. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) | Azide | Copper-free, suitable for living systems; probe must contain the strained ring. wikipedia.org |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Strained Alkene (e.g., trans-cyclooctene) | Tetrazine | Extremely fast reaction kinetics; no catalyst required. nih.govru.nl |

Strategies for Bioconjugation in Mechanistic Research

The dual functionality of this compound enables powerful bioconjugation strategies to investigate the mechanism of action of bioactive compounds. Bioconjugation, in this context, refers to the covalent attachment of the probe to its target protein and the subsequent ligation of a reporter tag. This process is instrumental in identifying which proteins a compound interacts with and where these interactions occur within a cell.

The primary strategy for mechanistic research unfolds in a sequential, two-step process:

Step 1: In Situ Target Labeling: The probe is introduced to a biological system (e.g., cell culture or lysate). The 1,2-thiazole core facilitates non-covalent binding to a target protein, which increases the effective concentration of the electrophilic chloropropargyl group near a reactive nucleophile in the protein's binding site. This proximity-driven effect enhances the rate and selectivity of the covalent bond formation, leading to the stable conjugation of the probe to its protein target(s).

Step 2: Ex Vivo Reporter Tagging and Analysis: Following the initial labeling, the system is processed to allow for the bio-orthogonal reaction. For target identification, the proteome is typically lysed, and an azide-functionalized biotin reporter tag is added along with the necessary CuAAC reagents. The biotin tag is "clicked" onto the alkyne handle of any protein that was covalently modified by the probe.

This bioconjugation strategy enables several key applications in mechanistic research:

Target Identification and Validation: The biotinylated proteins can be selectively isolated from the entire proteome using streptavidin-coated beads. researchgate.net These enriched proteins are then digested and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to determine their identities. This workflow reveals the direct protein targets of the probe.

Competitive Profiling: To confirm that the probe binds to a specific site on the target, competition experiments can be performed. In this setup, a non-probe inhibitor is added before or along with the probe. If the inhibitor binds to the same site, it will block the probe's covalent modification, leading to a reduced signal in the subsequent analysis, thus validating the binding interaction. researchgate.net

Cellular Imaging: If a fluorescent reporter tag is used instead of biotin, the subcellular localization of the target proteins can be visualized using fluorescence microscopy. This provides spatial information about where the compound acts within the cell.

| Step | Procedure | Purpose |

|---|---|---|

| 1. Treatment | Incubate live cells or cell lysate with this compound. | Covalently label target proteins with the alkyne-tagged probe. |

| 2. Lysis | Lyse cells (if treated live) to solubilize the proteome. | Make proteins accessible for the next step. |

| 3. Bio-orthogonal Ligation | Add an azide-biotin reporter tag and CuAAC reagents (copper sulfate (B86663), ligand, reducing agent). | Attach a biotin handle to the alkyne-labeled proteins. |

| 4. Enrichment | Incubate the proteome with streptavidin-coated beads to capture biotinylated proteins. | Isolate the probe's target proteins from the thousands of other proteins. |

| 5. Digestion | Elute captured proteins from the beads and digest them into smaller peptides using trypsin. | Prepare proteins for mass spectrometry analysis. |

| 6. Analysis | Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). | Identify the captured proteins by matching peptide fragmentation patterns to a protein database. |

Future Research Directions and Unexplored Avenues for 5 3 Chloroprop 1 Yn 1 Yl 1,2 Thiazole

Integration into Flow Chemistry and Automated Synthesis Methodologies

The synthesis of complex molecules like 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole can be significantly enhanced by transitioning from traditional batch processing to continuous flow chemistry. Flow synthesis offers improved control over reaction parameters, enhanced safety for handling potentially hazardous reagents, and straightforward scalability. rsc.orgdurham.ac.uk Future research should focus on developing a fully automated, multi-step flow synthesis of the target molecule.

An integrated flow platform could telescope several reaction steps, minimizing manual handling and purification. acs.org For instance, the formation of a key thiazole (B1198619) precursor could be followed immediately by the introduction of the chloropropargyl side chain in a subsequent reactor coil. This approach allows for rapid optimization of reaction conditions (temperature, pressure, residence time, and stoichiometry) through automated screening. durham.ac.uk The use of solid-supported reagents and scavengers packed into columns within the flow path can facilitate in-line purification, delivering a continuous stream of the high-purity product. durham.ac.uk

Table 1: Comparison of Hypothetical Batch vs. Flow Synthesis for this compound

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Potential Advantages of Flow |

| Reaction Time | Hours to days | Minutes to hours | Significant acceleration mdpi.com |

| Temperature Control | Poor, potential for hotspots | Precise, excellent heat transfer | Improved selectivity, reduced byproducts |

| Safety | Handling of unstable intermediates | Intermediates generated and consumed in situ | Minimized risk of runaway reactions durham.ac.uk |

| Scalability | Difficult, requires re-optimization | Straightforward by extending run time | Consistent product quality at different scales |

| Automation | Limited | Fully integrable with control software | High-throughput screening and optimization researchgate.net |

| Purification | Offline, often requires chromatography | In-line using scavenger resins/catch-and-release | Reduced waste and manual labor durham.ac.uk |

The development of such automated systems would not only accelerate the synthesis of this compound but also enable the on-demand generation of a library of its derivatives for further research. researchgate.net

Sustainable Synthesis and Green Chemistry Approaches

Future synthetic strategies for this compound must prioritize sustainability. Green chemistry principles can be applied to minimize the environmental impact of its synthesis. researchgate.netnih.gov Research should explore alternatives to conventional methods that often rely on hazardous reagents and volatile organic solvents. nih.govresearchgate.net

Key areas for investigation include:

Green Solvents: Replacing traditional solvents with environmentally benign alternatives like water, ethanol, or deep eutectic solvents. bepls.comnih.gov The synthesis of thiazolo[5,4-d]thiazoles has been successfully demonstrated in an L-proline-ethylene glycol mixture, a protocol that could be adapted. nih.gov

Catalysis: Employing reusable, non-toxic catalysts to improve reaction efficiency and reduce waste. researchgate.netnih.gov This could involve heterogeneous catalysts that are easily separated from the reaction mixture or biocatalysts for highly selective transformations under mild conditions. researchgate.net

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or ultrasonication. researchgate.netbepls.com These methods can significantly shorten reaction times and often lead to higher yields with fewer byproducts compared to conventional heating. purkh.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as one-pot, multi-component reactions. bepls.com

Table 2: Potential Green Chemistry Strategies for the Synthesis of this compound

| Green Chemistry Principle | Proposed Approach | Expected Benefit |

| Waste Prevention | One-pot, multi-component synthesis of the thiazole ring. nih.gov | Reduces the number of steps and purification stages. |

| Safer Solvents | Use of aqueous media, PEG-400, or deep eutectic solvents. researchgate.netbepls.com | Minimizes use and release of volatile organic compounds (VOCs). |

| Energy Efficiency | Microwave-assisted or ultrasonic-mediated cyclization. bepls.com | Faster reaction rates and potentially lower energy consumption. |

| Renewable Feedstocks | Exploration of bio-derived starting materials for the thiazole core. | Reduces reliance on petrochemical sources. |

| Catalysis | Development of a recyclable, solid-supported catalyst for C-S/C-N bond formation. researchgate.net | Simplifies product purification and allows for catalyst reuse. |

By systematically applying these principles, greener and more cost-effective synthetic pathways to this compound can be developed.

Exploration of Novel Reaction Pathways and Catalytic Transformations

The rich functionality of this compound makes it a versatile building block for synthesizing a wide array of more complex molecules. Future research should focus on systematically exploring the reactivity of its distinct components.

Thiazole Ring Functionalization: The 1,2-thiazole ring, while less studied than its 1,3-isomer, can undergo various transformations. pharmaguideline.com Research into direct C-H activation or metal-catalyzed cross-coupling reactions at the C3 and C4 positions could provide access to novel substituted derivatives.

Alkyne Chemistry: The terminal alkyne is a gateway to numerous transformations. This includes copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazoles, Sonogashira couplings to introduce aryl or vinyl groups, and various cyclization reactions to build new heterocyclic systems. researchgate.netnih.gov Iodine-mediated electrophilic cyclization is another promising avenue for creating fused heterocycles. rsc.org

Propargylic Chloride Substitution: The propargylic chloride is a highly reactive electrophilic site. Nucleophilic substitution reactions with a wide range of nucleophiles (amines, thiols, alcohols, carbanions) can be explored to introduce diverse functionalities. nih.govmdpi.com These reactions could be transition-metal-free, enhancing the sustainability of the process. acs.org

Table 3: Potential Novel Transformations of this compound

| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Expected Product Class |

| Alkyne | Azide-Alkyne Cycloaddition | Sodium Azide (B81097), Copper(I) Catalyst | Thiazolyl-triazoles |

| Alkyne | Sonogashira Coupling | Aryl Halide, Pd/Cu Catalyst | Aryl-substituted alkynyl thiazoles |

| Alkyne | Electrophilic Cyclization | Iodine, N/O/S Nucleophiles | Fused iodo-heterocycles rsc.org |

| Propargylic Chloride | Nucleophilic Substitution | Primary/Secondary Amines | Propargylamines |

| Propargylic Chloride | Barbier-type Reaction | Aldehydes/Ketones, Zn/In/Sn | Homopropargylic alcohols mdpi.com |

| Thiazole Ring | C-H Arylation | Aryl Halide, Palladium Catalyst | Aryl-substituted 1,2-thiazoles |

Investigating these pathways will unlock the synthetic potential of this compound, enabling its use as a scaffold in medicinal chemistry and materials science. nih.govmdpi.com

Development of Advanced Materials with Tunable Properties

The unique electronic properties of the thiazole ring and the reactive nature of the alkynyl and chloroalkyl groups make this compound an attractive monomer for the synthesis of advanced materials.

Future research should investigate its polymerization and incorporation into larger functional architectures. The terminal alkyne can be used in polymerization reactions to create conjugated polymers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The properties of these materials could be tuned by co-polymerization with other monomers.

Furthermore, the propargylic chloride moiety allows for post-polymerization modification, enabling the grafting of different functional groups onto a polymer backbone. This could be used to create materials with tailored properties, such as specific solubility, sensor capabilities, or biocompatibility. The synthesis of novel functionalized triazines from alkynes has demonstrated a pathway for creating new C/N/(H) compounds and building blocks for carbon-based networks, a strategy that could be adapted for this thiazole derivative. nih.gov

Table 4: Potential Material Applications for this compound

| Material Type | Synthetic Strategy | Potential Tunable Properties | Possible Applications |

| Conjugated Polymers | Alkyne polymerization (e.g., via transition metal catalysis) | Bandgap, conductivity, photoluminescence | Organic electronics, sensors |

| Functional Networks | Cross-linking via alkyne and/or chloride functionalities nih.gov | Porosity, thermal stability, surface chemistry | Gas storage, catalysis, separation |

| Modified Surfaces | Grafting onto surfaces via "click" chemistry (alkyne) or substitution (chloride) | Wettability, biocompatibility, adhesion | Biomaterials, anti-fouling coatings |

| Dendrimers | Use as a core or branching unit in dendrimer synthesis | Size, solubility, terminal group functionality | Drug delivery, nano-catalysis |

Synergistic Research with Artificial Intelligence and Machine Learning in Chemical Discovery and Reactivity Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating discovery and providing insights that are difficult to obtain through experimentation alone. chemcopilot.com The study of this compound would greatly benefit from the integration of these computational tools.

ML models can be trained on vast datasets of known chemical reactions to predict the outcomes of unexplored transformations. eurekalert.orgrjptonline.org This could be applied to:

Reactivity Prediction: Forecast the most likely products for the novel reaction pathways outlined in section 7.3, saving significant experimental time and resources. eurekalert.org AI tools can help anticipate side reactions and optimize conditions for higher yields. chemcopilot.com

Synthesis Planning: Develop optimal synthetic routes, including green and flow-based approaches, by using retrosynthesis prediction algorithms. nih.gov These tools can suggest novel disconnections and identify the most efficient pathways from available starting materials.

Property Prediction: Predict the physicochemical and electronic properties of novel materials derived from this compound, guiding the design of materials with desired characteristics for specific applications.

Discovery of Bioactive Molecules: Use ML models to screen virtual libraries of derivatives for potential biological activity, such as enzyme inhibition or receptor binding, thereby prioritizing synthetic targets for drug discovery programs. researchgate.netmdpi.com

Table 5: Application of AI/ML in Research on this compound

| Research Area | AI/ML Application | Specific Goal |

| Synthesis | Reaction outcome prediction rjptonline.org | Predict major/minor products and yields for novel transformations. |

| Synthesis | Retrosynthesis analysis nih.gov | Design the most efficient and sustainable synthetic routes. |

| Process Chemistry | Optimization algorithms | Identify optimal conditions (T, P, catalyst) for flow synthesis. |

| Materials Science | QSPR modeling | Predict electronic and physical properties of derived polymers. |

| Drug Discovery | Virtual screening, QSAR researchgate.net | Identify derivatives with high predicted biological activity. |

By combining computational predictions with targeted experimental validation, the exploration of this compound's chemistry and applications can be dramatically accelerated.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis can be optimized using factorial design to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, a 2^k factorial design minimizes experiments while identifying critical parameters. Post-synthesis, techniques like thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) monitor purity and yield. Statistical tools (e.g., ANOVA) validate reproducibility .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substituent positions and coupling patterns. Elemental analysis validates empirical formulas, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Cross-validate with Fourier-transform infrared (FTIR) spectroscopy to detect functional groups (e.g., C≡C and C-Cl stretches) .

Q. How can researchers design preliminary experiments to assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using controlled environments (e.g., 40°C/75% relative humidity for 1–3 months). Monitor degradation via HPLC or UV-Vis spectroscopy. Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model molecular orbitals, electrostatic potentials, and reaction pathways. Molecular dynamics (MD) simulations predict solvation effects and conformational stability. Pair computational results with experimental data (e.g., X-ray crystallography) to validate accuracy .

Q. How can contradictions in spectral or biological activity data be resolved during structure-activity relationship (SAR) studies?

- Methodological Answer : Use multivariate analysis (e.g., principal component analysis) to identify outliers or confounding variables. Replicate experiments under standardized conditions, and employ orthogonal assays (e.g., enzymatic vs. cell-based assays) to confirm bioactivity. Cross-reference with crystallographic data to rule out structural misassignments .

Q. What advanced experimental designs are suitable for optimizing catalytic systems in thiazole functionalization?

- Methodological Answer : Apply response surface methodology (RSM) to model nonlinear interactions between catalysts, ligands, and substrates. Use high-throughput screening (HTS) robots to rapidly test combinatorial reaction conditions. AI-driven platforms (e.g., COMSOL Multiphysics) simulate reactor dynamics and optimize flow chemistry parameters .

Q. How can researchers elucidate the mechanistic role of the chloroalkynyl group in mediating biological or catalytic activity?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O, ²H) tracks reaction intermediates in kinetic studies. Competitive inhibition assays or site-directed mutagenesis (for enzyme targets) identify binding interactions. Synchrotron-based X-ray absorption spectroscopy (XAS) probes local electronic environments of the chlorine substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.